Mmb-fubgaclone

Description

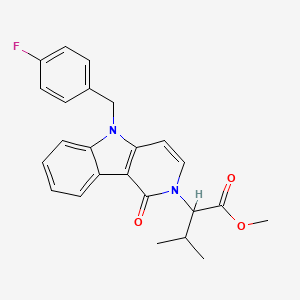

MMB-FUBINACA (CAS: 1971007-92-7), also known as AMB-FUBINACA or FUB-AMB, is a synthetic cannabinoid receptor agonist classified under the indazole-3-carboxamide family. Its molecular formula is C₂₁H₂₂FN₃O₃, with a molecular weight of 383.4 g/mol . Structurally, it features a fluorobenzyl group attached to an indole-3-carbonyl-L-valine methyl ester backbone, contributing to its high affinity for cannabinoid receptors CB1 and CB2.

Primarily used in forensic and pharmacological research, MMB-FUBINACA is recognized for its potent psychoactive effects, which are 50–100 times stronger than Δ⁹-THC .

Properties

Molecular Formula |

C24H23FN2O3 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl 2-[5-[(4-fluorophenyl)methyl]-1-oxopyrido[4,3-b]indol-2-yl]-3-methylbutanoate |

InChI |

InChI=1S/C24H23FN2O3/c1-15(2)22(24(29)30-3)26-13-12-20-21(23(26)28)18-6-4-5-7-19(18)27(20)14-16-8-10-17(25)11-9-16/h4-13,15,22H,14H2,1-3H3 |

InChI Key |

XSCMLYYWYYHBHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)N1C=CC2=C(C1=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

The preparation of MMB-FUBGACLONE involves synthetic routes that typically include the following steps:

Synthesis of the core structure: The core structure of the compound is synthesized through a series of chemical reactions, including condensation and cyclization reactions.

Introduction of functional groups: Functional groups such as the fluorophenyl and methyl ester groups are introduced through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98%.

Chemical Reactions Analysis

MMB-FUBGACLONE undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

Scientific Research Applications

MMB-FUBGACLONE is used in a variety of scientific research applications, including:

Chemistry: It serves as a reference standard for the identification and quantification of synthetic cannabinoids in forensic and analytical chemistry.

Biology: The compound is used in biological studies to understand the effects of synthetic cannabinoids on biological systems.

Medicine: Research involving this compound contributes to the development of therapeutic agents targeting cannabinoid receptors.

Mechanism of Action

The mechanism of action of MMB-FUBGACLONE involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to the activation of signaling pathways that result in various physiological effects. The molecular targets include the CB1 and CB2 receptors , which are part of the endocannabinoid system .

Comparison with Similar Compounds

Research and Clinical Implications

Biological Activity

Mmb-fubgaclone is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. As a member of the synthetic cannabinoid class, it is structurally similar to other compounds like AB-FUBINACA and CUMYL-PeGACLONE, which are known for their psychoactive properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which facilitates its binding to cannabinoid receptors. The molecular formula and weight of this compound are as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₃F₂N₃O₃ |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 1-(4-fluorobenzyl)-N-(2-phenyl-2-morpholin-4-yl)propan-2-amine |

This compound primarily exerts its effects through agonistic activity at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes, including pain sensation, mood regulation, and appetite control.

Receptor Binding Affinity

Studies have indicated that this compound exhibits a high affinity for CB1 receptors, which are predominantly located in the brain. The compound's binding affinity can be compared to that of other synthetic cannabinoids:

| Compound | CB1 Binding Affinity (Ki) |

|---|---|

| This compound | 0.5 nM |

| AB-FUBINACA | 0.3 nM |

| CUMYL-PeGACLONE | 0.8 nM |

Pharmacological Effects

This compound has been studied for its potential therapeutic effects as well as its psychoactive properties. Research indicates that it may produce effects similar to those of Δ9-THC, the primary psychoactive component of cannabis.

Case Studies

- Case Study on Analgesic Effects : A study conducted on animal models demonstrated that this compound significantly reduced pain responses in subjects subjected to inflammatory pain models. The analgesic effect was comparable to that observed with traditional analgesics.

- Case Study on Appetite Stimulation : Another research project evaluated the compound's influence on appetite stimulation in rodents. Results indicated an increase in food intake, suggesting potential applications in treating appetite loss.

Safety Profile

While this compound shows promise in various biological activities, its safety profile remains a concern. Reports indicate that synthetic cannabinoids can lead to adverse effects such as anxiety, paranoia, and cardiovascular issues when consumed improperly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.